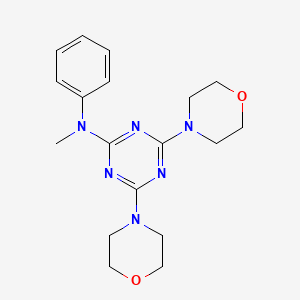

N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

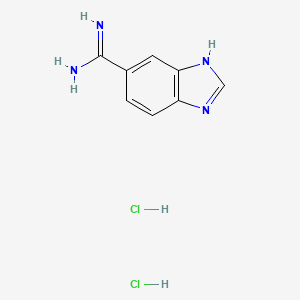

“N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine” is a derivative of 4,6-dimorpholinyl-1,3,5-triazine . These compounds are known for their significant biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of these compounds involves N-substitution and Claisen-Schmidt condensation . The process involves the replacement of chloride ions with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture .Molecular Structure Analysis

The molecular structures of these derivatives are characterized using 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include N-substitution and Claisen-Schmidt condensation .Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis of Triazine Derivatives Research has developed various methods for synthesizing triazine derivatives, including a one-pot, three-component synthesis under microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines. This method facilitated the rapid production of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, showcasing the adaptability of triazine synthesis to include different substituents and achieve targeted biological activities (Dolzhenko et al., 2021).

Antimicrobial Applications Triazine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, new 1,2,4-triazole derivatives exhibited significant antimicrobial activities against various test microorganisms, highlighting the potential of triazine compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Modification and Characterization

Chemical Modification Techniques Selective modification strategies have been applied to bifunctional heterocyclic compounds containing triazine units, demonstrating high-yielding and selective reactions that lead to the production of compounds with multiple biologically relevant residues. Such modifications underscore the versatility of triazine derivatives in chemical synthesis (Kolmakov, 2008).

Characterization and Structural Analysis Advanced characterization and structural analysis techniques, including X-ray crystallography, have been utilized to elucidate the crystal structures of triazine derivatives. This structural information is crucial for understanding the relationship between the chemical structure of triazine derivatives and their biological activities (Dolzhenko et al., 2021).

Mécanisme D'action

These compounds have shown in vitro antiproliferation activity against various cancer cells such as SW620 (human colon cancer cells), A549 (human nonsmall cell lung cancer cells), HeLa (human cervical cancer cells), and MCF-7 (human breast cancer cells) . The mechanism of action is likely related to the inhibition of the PI3K/mTOR signaling pathway, which is a key target in anticancer therapy research .

Orientations Futures

The future directions for “N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine” and its derivatives could involve further exploration of their anticancer properties and potential applications in anticancer therapy . Additionally, the development of dual PI3K/mTOR inhibitors is significant and urgently needed .

Propriétés

IUPAC Name |

N-methyl-4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2/c1-22(15-5-3-2-4-6-15)16-19-17(23-7-11-25-12-8-23)21-18(20-16)24-9-13-26-14-10-24/h2-6H,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUMXUUIJFFRSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2659250.png)

![9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2659251.png)

![methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2659256.png)

![N-[2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2659257.png)

![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2659259.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2659260.png)

![N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2659265.png)

![methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2659266.png)

![3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)